molecular formula C17H14FIN2O2S B2507373 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 864976-55-6

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2507373
CAS No.: 864976-55-6
M. Wt: 456.27
InChI Key: FMLCTHGTLLCCEK-JZJYNLBNSA-N
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Description

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or receptors.

Mode of Action

It’s suggested that similar compounds bind to the allosteric center of their target enzymes, leading to uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

Given the potential target of hiv-1 rt, it can be inferred that the compound may interfere with the replication of hiv-1 by inhibiting the reverse transcription process .

Result of Action

Similar compounds have been found to exhibit insecticidal potentials , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent effects can affect the excited-state hydrogen bonds and proton transfers of similar compounds . Therefore, the compound’s activity could be influenced by the polarity of the environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxyethyl Group Addition: The methoxyethyl group is added via nucleophilic substitution using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Iodination: The iodine atom is introduced through iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the intermediate with an appropriate benzaldehyde derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the iodine atom, converting it to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine and iodine positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of deiodinated derivatives

    Substitution: Formation of substituted benzo[d]thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to the presence of the fluorine atom. It can be used to study biological processes and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine
  • 6-Trifluoromethyl-2(3H)-benzo[d]thiazol-2-one

Uniqueness

Compared to similar compounds, (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide stands out due to the presence of both fluorine and iodine atoms, which impart unique chemical reactivity and potential biological activity. The methoxyethyl group also differentiates it by enhancing its solubility and potential interactions with biological targets.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FIN2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLCTHGTLLCCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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